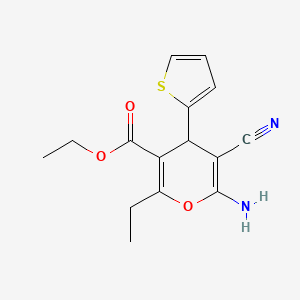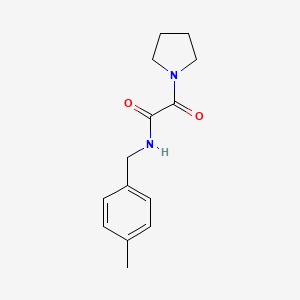
ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate, also known as ETPTA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETPTA has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also limitations to using ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate. One area of research could be to investigate its potential therapeutic applications in other disease areas such as neurodegenerative diseases and cardiovascular diseases. Another area of research could be to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, future studies could investigate the efficacy of ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2-acetylthiophene with ethyl cyanoacetate to form ethyl 2-cyano-4-(2-thienyl)but-2-enoate. The resulting compound is then subjected to a Knoevenagel condensation reaction with malononitrile to form ethyl 6-cyano-5-ethoxycarbonylmethylene-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate. The final step involves the reduction of the cyano group to an amino group using hydrogen gas and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been studied for its potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis and colitis. ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has also been studied for its antioxidant properties that can help prevent oxidative stress-induced damage in cells. Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been investigated for its anticancer properties that can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-thiophen-2-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-10-13(15(18)19-4-2)12(11-6-5-7-21-11)9(8-16)14(17)20-10/h5-7,12H,3-4,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKUPPXFMVKKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-cyano-2-ethyl-4-thiophen-2-yl-4H-pyran-3-carboxylic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)
![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)

![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
